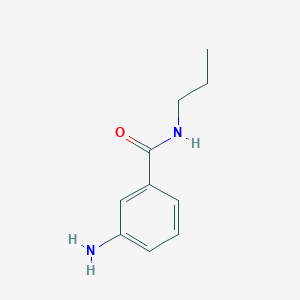

3-amino-N-propylbenzamide

CAS No.: 81882-78-2

Cat. No.: VC2051311

Molecular Formula: C10H14N2O

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81882-78-2 |

|---|---|

| Molecular Formula | C10H14N2O |

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | 3-amino-N-propylbenzamide |

| Standard InChI | InChI=1S/C10H14N2O/c1-2-6-12-10(13)8-4-3-5-9(11)7-8/h3-5,7H,2,6,11H2,1H3,(H,12,13) |

| Standard InChI Key | XNOMKEXWIOBSHC-UHFFFAOYSA-N |

| SMILES | CCCNC(=O)C1=CC(=CC=C1)N |

| Canonical SMILES | CCCNC(=O)C1=CC(=CC=C1)N |

Introduction

3-Amino-N-propylbenzamide is an organic compound with the chemical formula C10H14N2O. It is characterized by the presence of an amino group attached to a benzene ring and a propyl group attached to the nitrogen atom of the amide functional group. This compound is used as a fluorometric, spectroscopic, and sensing reagent due to its weakly basic anionic properties .

Synthesis

The synthesis of 3-amino-N-propylbenzamide typically involves the amidation of 3-aminobenzoic acid with propylamine. This reaction can be facilitated by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of bases like triethylamine or 4-dimethylaminopyridine (DMAP).

Biological Activities

While specific biological activities of 3-amino-N-propylbenzamide are not extensively detailed in reliable sources, compounds with similar structures have shown potential in various biological applications, including enzyme inhibition and protein interactions. For instance, related compounds like 3-amino-5-methyl-N-propylbenzamide exhibit significant biological activity as inhibitors of poly ADP ribose polymerase (PARP), which is crucial in DNA repair mechanisms.

Applications

3-Amino-N-propylbenzamide is primarily used as a chemical reagent in spectroscopy and sensing applications. Its potential in medicinal chemistry and biochemistry is less documented compared to its structural analogs, which have been explored for their therapeutic properties.

Comparison with Similar Compounds

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| 3-Amino-5-methyl-N-propylbenzamide | Amino, methyl, and propyl groups | PARP inhibitor, antimicrobial properties |

| 3-Amino-4-methyl-N-propylbenzamide | Amino, methyl, and propyl groups | Potential anti-inflammatory and antimicrobial properties |

| 3-Amino-4-chloro-N-propylbenzamide | Amino, chloro, and propyl groups | Antimicrobial and potential anti-inflammatory properties |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume